molecular formula C26H30Cl2N2O B13765150 2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride CAS No. 5414-61-9

2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride

Cat. No.: B13765150
CAS No.: 5414-61-9
M. Wt: 457.4 g/mol
InChI Key: DVEHAIFWXXVZME-UHFFFAOYSA-N
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Description

2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a benzyl group, a diethylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 4-(diethylamino)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
  • 2-(4-Dimethylamino-benzyl)-indan-1,3-dione
  • 2-Cyclopropyl-N-{4-[(dimethylamino)methyl]benzyl}-4-quinolinecarboxamide

Uniqueness

2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5414-61-9

Molecular Formula

C26H30Cl2N2O

Molecular Weight

457.4 g/mol

IUPAC Name

2-[benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C26H29ClN2O.ClH/c1-3-29(4-2)25-16-10-22(11-17-25)19-28(18-21-8-6-5-7-9-21)20-26(30)23-12-14-24(27)15-13-23;/h5-17H,3-4,18-20H2,1-2H3;1H

InChI Key

DVEHAIFWXXVZME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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